3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-amino-1-cyclopentylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWCJHLJIOTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide generally follows these key steps:
- Pyrazole ring formation via condensation reactions between hydrazines and carbonyl compounds (such as β-diketones or α,β-unsaturated ketones).
- Introduction of the cyclopentyl substituent at the 1-position, often through alkylation or by using cyclopentyl-substituted starting materials.
- Functionalization at the 3- and 4-positions , including amination and carboxamide formation, typically through selective substitution or amidation reactions.
This approach is consistent with the preparation of related pyrazole derivatives, where condensation of hydrazines with carbonyl compounds in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common, often catalyzed by bases such as triethylamine to improve yield and selectivity.
Detailed Preparation Methods
Pyrazole Ring Construction
Condensation of Hydrazines with Carbonyl Compounds : The pyrazole core is formed by reacting hydrazine derivatives with α,β-unsaturated ketones or β-diketones. For example, the reaction between cyclopentanone derivatives and hydrazine hydrate can yield cyclopentyl-substituted pyrazolines, which upon oxidation give the pyrazole ring.
Catalysts and Conditions : Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) have been reported as effective catalysts for cyclocondensation reactions leading to pyrazole derivatives with good yields (~82%).
Introduction of Amino Group at 3-Position
Amination at the 3-position is typically achieved by using hydrazines bearing amino substituents or by post-pyrazole ring functionalization, such as nucleophilic substitution or reductive amination strategies.
For example, chlorination of an intermediate pyrazole followed by treatment with ammonia solution can introduce the amino group at the desired position with high regioselectivity.
Carboxamide Formation at 4-Position
The carboxamide group is introduced by coupling pyrazole-4-carboxylic acid derivatives with amines under carbodiimide-mediated conditions (e.g., using EDC/HOBt) in anhydrous solvents like DMF or tetrahydrofuran (THF). This amidation step is often optimized by controlling temperature (around 35°C), reaction time (up to 48 hours), and inert atmosphere (N2 or Ar) to maximize yield and purity.
Purification is typically performed by column chromatography using ethyl acetate/hexane gradients to achieve high purity (>95%).
Representative Reaction Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Cyclopentanone + hydrazine hydrate, DMF, base | Formation of cyclopentyl-pyrazoline intermediate |
| 2 | Oxidation | Mild oxidizing agent (e.g., MnO2, air oxidation) | Conversion to pyrazole ring |
| 3 | Chlorination | POCl3, controlled temperature | Chlorinated pyrazole intermediate |
| 4 | Amination | NH3 solution, reflux | Introduction of amino group at 3-position |
| 5 | Amidation | Pyrazole-4-carboxylic acid + amine, EDC/HOBt, DMF | Formation of carboxamide at 4-position |
Reaction Conditions and Optimization
Solvents : DMF and DMSO are preferred due to their high polarity and ability to dissolve both organic and inorganic reagents.
Catalysts : Triethylamine or bases are employed to neutralize acid by-products and drive the reaction forward.
Temperature Control : Reactions are typically conducted between room temperature and 120°C depending on the step, with careful monitoring to avoid side reactions.
Purification : Column chromatography and recrystallization are standard techniques to isolate the final product with high purity.
Analytical Characterization
NMR Spectroscopy (¹H and ¹³C NMR) : Confirms substitution patterns on the pyrazole ring and verifies the presence of amino and carboxamide groups.
Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and purity.
Infrared Spectroscopy (IR) : Identifies characteristic functional groups such as –NH2 (3300–3500 cm⁻¹) and amide C=O (1650–1700 cm⁻¹).
Summary Table of Key Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Solvent | DMF, DMSO | High polarity solvents preferred |
| Catalyst/Base | Triethylamine, copper triflate | Enhances yield and selectivity |
| Temperature | 25–120°C | Step-dependent; controlled to avoid side reactions |
| Reaction Time | 4–48 hours | Longer times for amidation steps |
| Purification Method | Column chromatography (ethyl acetate/hexane) | Ensures >95% purity |
| Yield | 60–90% | Depends on step and substrate purity |
Research Findings and Notes
The synthetic routes for pyrazole derivatives, including this compound, are well-established and versatile, allowing for structural modifications to optimize biological activity.
The use of in situ generated carbonyl derivatives and regioselective condensation reactions improves the efficiency and selectivity of pyrazole synthesis.
Optimization of reaction parameters such as solvent, temperature, and catalyst loading is critical to maximize yield and minimize by-products.
The methodologies described avoid harsh conditions, making them suitable for sensitive functional groups and scalable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways. The compound’s structure allows it to bind to the active sites of these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide with analogs:
Key Observations:
- Cyclopentyl vs. Methyl Substituents: The cyclopentyl group in the target compound increases molecular weight and lipophilicity compared to the methyl analog (194.23 vs.
- Carboxamide vs. Carbonitrile : The carboxamide group (-CONH₂) enables hydrogen bonding, critical for target binding in drug design, whereas the carbonitrile (-CN) in CAS 122799-98-8 introduces polarity but limits interaction versatility .
- N-Substituted Carboxamides : The N-ethyl-N-methyl derivative (CAS 2171317-00-1) exhibits a higher molecular weight (236.31 g/mol) and altered electronic properties, with a predicted pKa of 3.88, suggesting enhanced solubility in acidic environments .
Research Findings and Implications
Pharmacological Potential
- The cyclopentyl substituent’s bulk may improve target selectivity by fitting into hydrophobic binding pockets, a hypothesis supported by studies on similar agrochemicals like pyrazosulfuron .
Biological Activity
3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Target Interactions
this compound interacts with various biological targets, particularly kinases. Similar compounds have demonstrated the ability to inhibit key kinases such as p38 MAPK and cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle and proliferation .
Biochemical Pathways
The compound modulates several biochemical pathways, including those involved in inflammation and cell growth. It has been observed to influence the MAPK/ERK signaling pathway, which is essential for cell division and differentiation. Additionally, it can alter gene expression related to apoptosis and metabolic processes .
Cellular Effects
Cell Growth Inhibition
Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance, in laboratory studies, it has been shown to induce apoptosis in specific cell lines, leading to reduced cell viability .
Dosage Dependency
The effects of this compound are dose-dependent; lower concentrations may selectively modulate biochemical pathways without causing significant toxicity, while higher doses can lead to pronounced cytotoxic effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely capable of permeating the blood-brain barrier. This property enhances its potential as a therapeutic agent for central nervous system disorders.
Research Applications
This compound has been investigated for various scientific applications:
- Medicinal Chemistry : It serves as a scaffold for developing kinase inhibitors due to its structural properties that favor interactions with biological macromolecules.
- Therapeutic Potential : The compound has been explored for anti-inflammatory and anticancer activities, showing promise in preclinical models .
- Biological Studies : Its ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes and signaling pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
Case Studies
Several studies have documented the efficacy of this compound:
- In vitro Studies : One study assessed the compound's effects on breast cancer cell lines, demonstrating a significant reduction in cell viability with an IC50 value in the low micromolar range .
- Animal Models : In vivo experiments have shown that administration of this compound can lead to tumor regression in xenograft models, highlighting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution to introduce the cyclopentyl group. Key steps include:
- Cyclocondensation: Reacting β-ketoesters with hydrazine derivatives, followed by cyclopentyl group substitution. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to enhance cyclization efficiency .
- Substituent Introduction: Use coupling agents like EDCI/HOBt for amide bond formation between pyrazole intermediates and cyclopentylamine .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Cyclocondensation | 65–75 | >95 | 100°C, DMF, 12 h |
| Nucleophilic Substitution | 50–60 | >90 | RT, THF, 24 h |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 1.8–2.1 (m, cyclopentyl), δ 6.2 (s, NH₂) | Cyclopentyl, amino group |
| IR | 1650 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H) | Amide bond |
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be integrated with experimental data to predict electronic properties and reactivity?
Methodological Answer:
- Computational Workflow:
- Validation: Compare computed IR/NMR spectra with experimental data to refine theoretical models .
Application Example:
DFT studies on pyrazole analogs revealed that electron-withdrawing groups on the cyclopentyl ring lower HOMO energy, enhancing stability against oxidation .
Q. How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Structural Variability Analysis: Compare positional isomerism (e.g., 3-methyl vs. 4-methyl substituents) and their impact on target binding .
- Assay Standardization:
- Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
- Validate cellular assays with positive/negative controls (e.g., kinase inhibitors for kinase-targeted studies) .
- Data Reconciliation: Perform meta-analyses to identify outliers caused by solvent effects (DMSO vs. aqueous buffers) or impurity interference .
Q. What strategies exist for modifying the pyrazole core to enhance target selectivity and reduce off-target effects?
Methodological Answer:
- Substituent Engineering:
- SAR Studies: Synthesize analogs with systematic substitutions and test against related targets (e.g., kinases vs. GPCRs) .
Q. Table 3: Selectivity Modulation via Structural Modifications
| Modification | Target Selectivity (IC₅₀) | Off-Target Reduction (%) |
|---|---|---|
| Cyclopentyl → Adamantyl | Kinase A: 0.2 µM | 75% (vs. GPCR B) |
| -OCH₃ at C4 | Kinase C: 0.5 µM | 60% (vs. Kinase D) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
